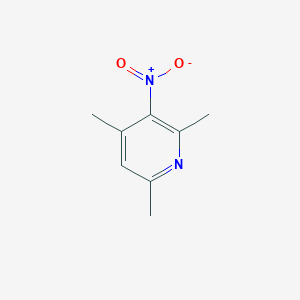
2,4,6-Trimethyl-3-nitropyridine
説明
“2,4,6-Trimethyl-3-nitropyridine” is a chemical compound with the molecular formula C8H10N2O2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of “this compound” involves several steps and methodologies. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
Molecular Structure Analysis
The molecular structure of “this compound” has been determined using the DFT B3LYP/6-311G(2d,2p) approach . Theoretical calculations were performed by density functional theory (DFT)/B3LYP method using 6-311++G (d,p) basis set .
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For example, it could be used to synthesize dichloro-(3-nitro-2-pyridyl)methylphosphonic dichloride . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 166.18 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .
科学的研究の応用
Synthesis and Characterization
- Regioselective Synthesis : A study by Tohda et al. (1994) describes a one-pot synthesis of 2-substituted 3-nitropyridines, a process involving ring transformation of dinitro-2-pyridones with ammonia and enamines derived from ketones. This synthesis is significant for producing various nitropyridine derivatives, including 2,4,6-trimethyl-3-nitropyridine (Tohda et al., 1994).
- Trinitropyridine Formation : Licht and Ritter (1988) detailed the formation of trinitropyridine from dinitroethanol, a method that provides access to nitropyridines not obtainable by direct nitration. This pathway can lead to the synthesis of compounds like this compound (Licht & Ritter, 1988).
Chemical Reactions and Mechanisms
- Electrochemical Reduction : Research by Lacasse et al. (1993) on the electrochemical reduction of nitropyridines, including 4-nitropyridine, reveals insights into the reduction mechanisms that could be applicable to this compound (Lacasse et al., 1993).
- Complex Formation with Benzoic Acid : Foces-Foces et al. (1999) explored the crystal structures of 2,4,6-trimethylpyridine complexes with benzoic acid, providing insights into the potential interactions and binding mechanisms of this compound in similar settings (Foces-Foces et al., 1999).
Applications in Organic Synthesis
- Methoxybenzylation of Hydroxy Groups : Nakano et al. (2001) demonstrated the use of 2-(4-Methoxybenzyloxy)-3-nitropyridine in the methoxybenzylation of hydroxy groups, showcasing the utility of nitropyridines in organic synthesis (Nakano et al., 2001).
- Mononuclear Copper(II) Nitrato Complexes : Puszko et al. (2010) synthesized new complexes using Cu(NO3)2 and methyl-substituted 4-nitropyridine N-oxides, including this compound, revealing their potential in developing copper-based compounds with various applications (Puszko et al., 2010).
Spectroscopic and Structural Studies
- Vibrational Spectroscopy and Molecular Analysis : Karnan et al. (2012) conducted vibrational spectroscopic studies on related nitropyridines, providing a framework for understanding the structural and electronic characteristics of compounds like this compound (Karnan et al., 2012).
- Conformational Stability and Theoretical Studies : Balachandran et al. (2012) analyzed the conformational stability of nitropyridines, offering insights into the molecular behavior of this compound in various environments (Balachandran et al., 2012).
作用機序
Target of Action
Nitropyridines, a class of compounds to which 2,4,6-trimethyl-3-nitropyridine belongs, are known to interact with various biological targets depending on their specific structures .
Mode of Action
Nitropyridines, in general, undergo reactions with n2o5 in an organic solvent to form the n-nitropyridinium ion .
生化学分析
Biochemical Properties
2,4,6-Trimethyl-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can further interact with proteins and other biomolecules. These interactions often result in the modification of enzyme activity and can influence metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. In various cell types, this compound has been observed to affect cell proliferation and apoptosis, highlighting its potential impact on cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the nitro group to specific sites on enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, altering its activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound has been associated with toxic effects, including liver and kidney damage. These adverse effects highlight the importance of determining the appropriate dosage for experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes reduction and oxidation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound. The metabolic byproducts of this compound can further interact with other metabolic pathways, influencing metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in the cytoplasm, nucleus, and other organelles, depending on the presence of targeting signals and post-translational modifications. The localization of this compound can affect its activity and function within the cell.
特性
IUPAC Name |
2,4,6-trimethyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-6(2)9-7(3)8(5)10(11)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBHNBZGFVDCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372684 | |
| Record name | 2,4,6-trimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21203-55-4 | |
| Record name | 2,4,6-trimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Thia-4-azaspiro[4.4]nonan-3-one](/img/structure/B1302426.png)
![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)
![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)







